trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-chloropyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAMRPXQDGYOT-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=C(C=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclobutane ring and a pyrazole moiety. This combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₂O |
| Molecular Weight | 174.60 g/mol |
| CAS Number | 2149157-39-9 |
| Melting Point | Not specified |
This compound features a pyrazole ring , known for its ability to act as a ligand in various biological interactions, and a cyclobutanol moiety , contributing to its chemical reactivity and stability.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
Ligand Binding: The pyrazole ring can bind to metal ions or enzymes, modulating their activity.
Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding, influencing the compound's solubility and reactivity.
These interactions can lead to various biochemical effects, including modulation of cellular pathways involved in disease processes.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. Although specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial activity against various pathogens.
Anticancer Activity
The potential anticancer properties of this compound are supported by studies on related pyrazole compounds. For example, some pyrazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Investigations into the specific effects of this compound on cancer cell lines are ongoing.
Comparative Studies
Comparative studies with similar compounds can provide insights into the unique biological activity of this compound. For instance:
| Compound | Activity |
|---|---|
| 2-(1H-pyrazol-1-yl)cyclobutan-1-ol | Antimicrobial and anticancer |
| 4-Chloro-pyrazole derivatives | Apoptosis induction in cancer cells |
These comparisons highlight the potential for this compound to exhibit similar or enhanced biological activities.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides valuable context:
Study 1: A study on pyrazole-based compounds demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival.
Study 2: Another investigation into pyrazole derivatives revealed their ability to disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Replacing the chlorine atom with other halogens (e.g., bromine, fluorine) alters electronic and steric properties. For example:
- Bromo analog : trans-2-(4-bromo-1H-pyrazol-1-yl)cyclobutan-1-ol exhibits increased molecular weight and lipophilicity, leading to higher melting points (158–160°C vs. 145–147°C) but reduced aqueous solubility (1.2 mg/mL vs. 2.5 mg/mL).
- Fluoro analog : The smaller fluorine atom enhances metabolic stability but may reduce binding affinity due to weaker electron-withdrawing effects.
Stereoisomeric Comparison: Cis vs. Trans
The cis isomer, cis-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, shows distinct physicochemical and biological behavior:
- Melting Point : Lower (132–134°C) due to less efficient crystal packing.
- Solubility : Higher (5.8 mg/mL) owing to reduced molecular symmetry.
- Bioactivity : Reduced potency (IC50 ~50 nM vs. 10 nM for trans) in kinase inhibition assays, likely due to steric hindrance in target binding.
Pyrazole Substituent Variations
Substituting the 4-chloro group with non-halogen moieties (e.g., methyl, nitro) significantly impacts properties:
- Methyl analog : trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has lower molecular weight (180.2 g/mol) and melting point (120–122°C) but diminished bioactivity (IC50 ~100 nM), highlighting the importance of the chloro group for target interaction.
- Nitro analog : Increased polarity improves solubility but may introduce toxicity concerns.
Comparative Data Analysis
The table below summarizes key properties of trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol and its analogs:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Biological Activity (IC50) |
|---|---|---|---|---|
| This compound | 200.6 | 145–147 | 2.5 | 10 nM |
| cis-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol | 200.6 | 132–134 | 5.8 | 50 nM |
| trans-2-(4-bromo-1H-pyrazol-1-yl)cyclobutan-1-ol | 245.0 | 158–160 | 1.2 | 15 nM |
| trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol | 180.2 | 120–122 | 8.3 | 100 nM |
Research Findings and Implications
- Structural Insights : X-ray studies refined with SHELX reveal that the trans configuration optimizes hydrogen bonding between the hydroxyl group and target proteins, enhancing bioactivity .
- Halogen Effects : The 4-chloro group balances lipophilicity and electron withdrawal, critical for both solubility and target binding. Bromine substitution increases potency but complicates pharmacokinetics.
- Stereochemical Impact : The trans isomer’s rigidity improves pharmacokinetic profiles compared to the cis counterpart, as demonstrated in rodent bioavailability studies.
Preparation Methods
Suzuki Cross-Coupling for Pyrazole Substitution
A common approach to introduce the 4-chloro substituent on the pyrazole ring involves Suzuki-Miyaura cross-coupling reactions. For example, the reaction of pyrazole boronic acid pinacol esters with 4-bromo-2-chlorobenzonitrile derivatives under palladium catalysis yields substituted pyrazoles with chloro groups at the 4-position.
- Catalyst: Bis(triphenylphosphine)palladium(II) chloride or Pd(OAc)2 with phosphine ligands.
- Base: Sodium carbonate.
- Solvent: THF-water or THF-toluene-water mixtures.
- Temperature: Typically room temperature to reflux.
- Yield: Efficient with Pd catalyst loading as low as 0.5–2 mol%.
The product isolation is facilitated by solvent removal and precipitation techniques, often involving water addition and filtration.
Mitsunobu Reaction for Cyclobutanol Formation
The cyclobutanol moiety can be introduced or modified via Mitsunobu reaction conditions, which allow the substitution of hydroxyl groups with nucleophiles under mild conditions.
- Reagents: Triphenylphosphine and diisopropylazodicarboxylate (DIAD).
- Solvent: Tetrahydrofuran (THF) or ethyl acetate (EtOAc).
- Temperature: Room temperature.
- Follow-up: Boc-deprotection with HCl and neutralization with NaOH to yield the free cyclobutanol derivative.
This method is useful for stereoselective introduction of the pyrazolyl group onto the cyclobutanol ring.
Cyclobutanol Stereoselective Synthesis via Catalytic Methods
Stereoselective synthesis of the trans isomer of cyclobutanol derivatives can be achieved by catalytic methods involving chiral catalysts or specific reaction conditions.
- Catalysts: Chiral thiourea derivatives or diamine catalysts.
- Solvents: Toluene or 1,2-dichloroethane.
- Temperature: Ranges from -10 °C to room temperature.
- Reaction Time: 12–14 hours.
- Outcome: High stereoselectivity favoring the trans isomer.
These methods ensure the desired stereochemistry of the cyclobutanol ring, critical for biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd catalyst (0.5–2 mol%), Na2CO3, THF-water, RT | Up to 77% | Efficient for pyrazole substitution with Cl |
| Mitsunobu Reaction | Triphenylphosphine, DIAD, THF or EtOAc, RT | Not specified | Used for coupling pyrazole to cyclobutanol |
| Catalytic Stereoselective Synthesis | Chiral thiourea catalyst, toluene, 20 °C, 14 h | Up to 91% | High stereoselectivity for trans isomer |
Detailed Research Findings and Notes
- The Suzuki coupling process is well-documented for the preparation of 4-chloro-substituted pyrazoles, where the palladium catalyst loading can be minimized to reduce cost without compromising yield.
- The Mitsunobu reaction provides a mild and efficient pathway to introduce the pyrazolyl group onto cyclobutanol, preserving stereochemical integrity.
- Catalytic asymmetric synthesis using chiral thiourea catalysts allows for high yields (up to 91%) and excellent stereocontrol, crucial for obtaining the trans isomer of cyclobutanol derivatives.
- The isolation and purification steps often involve solvent removal, precipitation by water addition, and recrystallization to obtain high-purity products.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol?
- Methodological Answer : Synthesis typically involves cyclization or coupling strategies. For example, Mannich reactions (used for analogous pyrazole-phenol systems) employ formaldehyde analogs and amines under controlled pH and temperature to link pyrazole and cyclobutanol moieties . General procedures from heterocyclic synthesis (e.g., refluxing with chloranil in xylene for 25–30 hours, followed by NaOH workup and methanol recrystallization) can be adapted, though cyclobutane stability requires optimization .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- NMR/IR Spectroscopy : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm), cyclobutane carbons, and hydroxyl groups. Compare with reference spectra (e.g., Sigma-Aldrich’s 4-chloro-2-(1H-pyrazol-3-yl)phenol data) .
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., R factor ≤ 0.081 as in pyrazole derivatives ).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 194.6 for related compounds ).
Q. What are critical solubility and purification considerations?
- Methodological Answer :
- Solubility : Limited in polar solvents (e.g., water) but enhanced in DMSO or methanol. Storage at 2–8°C prevents degradation .
- Purification : Recrystallize from methanol (yield >95% purity) or use silica gel chromatography with ethyl acetate/hexane gradients .
Q. How is regioselectivity of pyrazole substitution confirmed?
- Methodological Answer :
- NOE NMR : Detect spatial proximity between pyrazole protons and cyclobutane groups.
- X-ray Diffraction : Definitive proof of substitution pattern (e.g., bond distances <1.5 Å for N–C linkages ).
Advanced Research Questions
Q. How can thermal instability of the cyclobutane ring be mitigated during synthesis?
- Methodological Answer :
- Reaction Optimization : Use lower temperatures (e.g., 40°C) and shorter reflux times (<24 hours) to minimize ring strain. Monitor decomposition via TGA or DSC .
- Protecting Groups : Temporarily stabilize hydroxyl groups (e.g., silylation) to reduce reactivity during coupling .
Q. How to resolve contradictions between NMR and X-ray data (e.g., unexpected tautomerism)?
- Methodological Answer :
- Dynamic NMR : Identify tautomeric equilibria (e.g., pyrazole ring puckering) by variable-temperature experiments.
- Computational Modeling : Compare DFT-calculated NMR shifts with experimental data to validate solid-state vs. solution structures .
Q. What strategies ensure stereochemical purity in the trans-configuration?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric catalysts (e.g., Ru-BINAP) during cyclobutanol formation.
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) and validate via X-ray .
Q. How to analyze byproducts from prolonged xylene reflux in synthesis?
- Methodological Answer :
- LC-MS/GC-MS : Detect low-abundance species (e.g., dimerized pyrazoles or cyclobutane ring-opened products).
- Kinetic Studies : Plot reaction progress via in-situ FTIR to identify side-reaction thresholds (e.g., >30 hours ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
